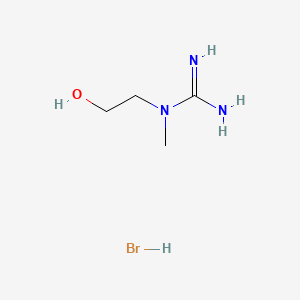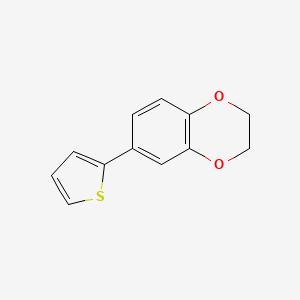
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a benzodioxine ring fused with a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thienyl-substituted precursors with dihydroxybenzene derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions to achieve substitution
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices
作用机制
The mechanism of action of 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
2-Thienyl- and 2-Benzothienyl-Substituted Compounds: These compounds share structural similarities with 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine and exhibit similar chemical reactivity.
Thioxopyrimidines: These compounds also contain sulfur and exhibit diverse biological activities
Uniqueness
This compound is unique due to its specific combination of a benzodioxine ring and a thienyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC 名称 |
6-thiophen-2-yl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H10O2S/c1-2-12(15-7-1)9-3-4-10-11(8-9)14-6-5-13-10/h1-4,7-8H,5-6H2 |
InChI 键 |
BUSIQQXNPQFPCP-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


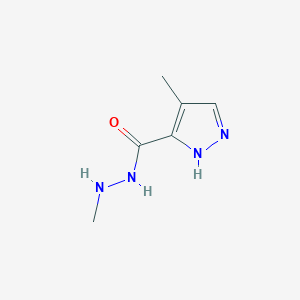


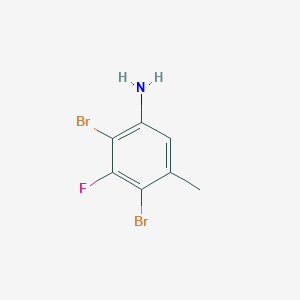
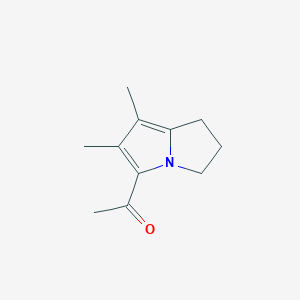
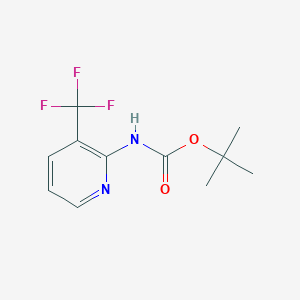
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
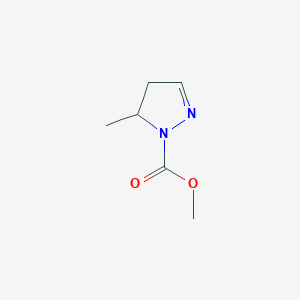
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
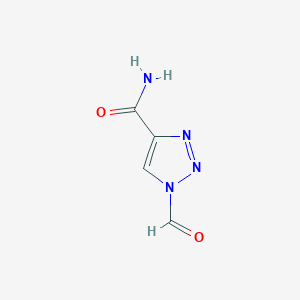
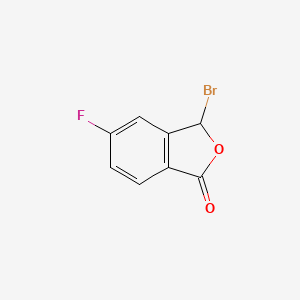
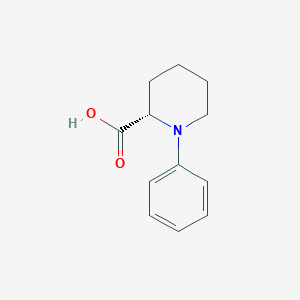
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
